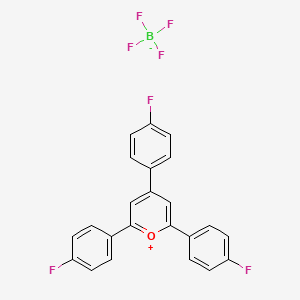

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate

Descripción general

Descripción

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is a triarylpyrylium salt known for its applications in photocatalysis and material science. This compound is characterized by its high reactivity under visible light, making it a valuable photosensitizer in various chemical reactions .

Mecanismo De Acción

Target of Action

It is known to be used as a photosensitizer in photocatalysis and material science .

Mode of Action

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate acts as a photoredox catalyst . It is activated by light at a wavelength of 465 nm . Upon activation, it can initiate a variety of photochemical reactions, including the [2 + 2 + 2] cyclization of aromatic alkynes with nitriles .

Biochemical Pathways

The compound is involved in the photo-induced electron transfer (PET) process . This process is crucial in photocatalysis, where it initiates radical-cation Diels-Alder reactions .

Result of Action

The compound’s action results in the formation of new C-N, C-O, and C-S bonds . This makes it a valuable reagent for late-stage functionalization . It can also catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers .

Action Environment

The action of this compound is influenced by light, specifically at a wavelength of 465 nm .

Análisis Bioquímico

Biochemical Properties

The 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is known to interact with a variety of biomolecules. It is used as a photosensitizer, which means it can absorb light and transfer that energy to other molecules This property allows it to participate in a variety of biochemical reactions

Molecular Mechanism

The molecular mechanism of action for this compound is primarily through its role as a photosensitizer It absorbs light and can transfer this energy to other molecules, potentially leading to changes in their function This can result in a variety of effects, including enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate typically involves the cyclization of aromatic alkynes with nitriles under visible-light irradiation. This process uses a pyrylium salt as the photoredox catalyst . The reaction conditions are mild, often carried out at room temperature without the need for external ligands or additives .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory methods, with scalability adjustments to accommodate larger production volumes. The use of photoreactors and controlled light sources is crucial for maintaining the efficiency and consistency of the reaction .

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: It acts as a photosensitizer in the photooxidation of catechol.

Substitution: It can catalyze the O-alkenylation of phenols and naphthols with terminal alkynes.

Common Reagents and Conditions

Oxidation: Catechol and light sources are common reagents and conditions for photooxidation reactions.

Substitution: Phenols, naphthols, and terminal alkynes are used in the presence of visible light.

Major Products

Oxidation: The major product is oxidized catechol derivatives.

Substitution: The major products are O-alkenylated phenols and naphthols.

Aplicaciones Científicas De Investigación

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: Used as a photosensitizer in photocatalysis, facilitating various organic transformations.

Material Science: Employed in the synthesis of advanced materials through photoredox catalysis.

Biology and Medicine:

Industry: Utilized in the production of fine chemicals and intermediates.

Comparación Con Compuestos Similares

Similar Compounds

- 2,4,6-Triphenylpyrylium tetrafluoroborate

- 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate

- 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate

Uniqueness

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is unique due to its high reactivity under visible light and its ability to catalyze a wide range of reactions without the need for external ligands or additives. This makes it a versatile and efficient catalyst in both academic and industrial settings .

Actividad Biológica

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate (CAS No. 62497-19-2) is a pyrylium salt characterized by its unique molecular structure, which includes three 4-fluorophenyl groups attached to a pyrylium core. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and materials science.

- Molecular Formula : C23H14BF7O

- Molecular Weight : 450.16 g/mol

- Structure : The compound features a central pyrylium ring with three fluorinated phenyl substituents, enhancing its electronic properties and stability.

Antioxidant Properties

Recent studies have indicated that compounds similar to 2,4,6-Tris(4-fluorophenyl)pyrylium exhibit significant antioxidant capabilities. For instance, related pyrylium derivatives have shown effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 2,4,6-Tris(4-fluorophenyl)pyrylium | Not specified | Antioxidant |

| Related Pyrylium Derivative | 12.5 | Antioxidant |

Inhibition of Enzymatic Activity

The biological evaluation of related compounds has demonstrated their potential as inhibitors of various enzymes. For example, certain derivatives have been tested for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), which are critical targets in the treatment of neurodegenerative disorders.

- MAO-B Inhibition : A study found that specific pyrylium derivatives exhibited potent inhibitory effects on MAO-B with IC50 values in the low micromolar range. This suggests that 2,4,6-Tris(4-fluorophenyl)pyrylium could be explored for similar activities.

Cytotoxicity Studies

Cytotoxicity assays using cell lines such as L929 fibroblasts have been conducted to assess the safety profile of pyrylium compounds. Preliminary results indicate that while some derivatives may exhibit cytotoxic effects at higher concentrations, others like 2,4,6-Tris(4-fluorophenyl)pyrylium show minimal toxicity at therapeutic doses.

| Compound | IC50 (µM) | Cell Line | Toxicity Level |

|---|---|---|---|

| T3 | 27.05 | L929 | High |

| T6 | 120.6 | L929 | Low |

| 2,4,6-Tris(4-fluorophenyl)pyrylium | Not specified | Not specified | Minimal |

Neuroprotective Effects

In vitro studies on neuroprotective effects have shown that certain pyrylium derivatives can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This property is particularly relevant for conditions such as Alzheimer's disease.

Antimicrobial Activity

Exploratory research into the antimicrobial properties of pyrylium salts has revealed potential efficacy against various bacterial strains. While specific data on 2,4,6-Tris(4-fluorophenyl)pyrylium is limited, its structural analogs have demonstrated significant bactericidal activity.

Propiedades

IUPAC Name |

2,4,6-tris(4-fluorophenyl)pyrylium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3O.BF4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17;2-1(3,4)5/h1-14H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRADIBPDZCOIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14BF7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62497-19-2 | |

| Record name | 62497-19-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.